molecular formula C4HBrF6 B1585898 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene CAS No. 382-15-0

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

Cat. No.: B1585898
CAS No.: 382-15-0
M. Wt: 242.94 g/mol
InChI Key: YPKJLUMZCXWKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is a fluorinated organic compound with the molecular formula C4H2BrF6. This compound is characterized by the presence of both bromine and trifluoromethyl groups, making it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through several methods. One common approach involves the bromination of 3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of more complex molecules.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Electrophiles: Halogens, acids

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Palladium, copper

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethylated amines, while addition reactions with halogens can produce dihalogenated compounds.

Scientific Research Applications

1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is employed in the development of fluorinated biomolecules for studying biological processes and drug interactions.

    Medicine: It serves as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

    1-Bromo-3,3,3-trifluoroacetone: Another fluorinated compound with similar reactivity but different structural features.

    2-Bromo-3,3,3-trifluoro-1-propene: Shares the trifluoromethyl group but differs in the position of the bromine atom.

    3-Bromo-1,1,1-trifluoropropane: Similar in having both bromine and trifluoromethyl groups but with a different carbon backbone.

Uniqueness: 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to its specific arrangement of bromine and trifluoromethyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex fluorinated molecules and advanced materials.

Properties

IUPAC Name

1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF6/c5-1-2(3(6,7)8)4(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKJLUMZCXWKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378452
Record name 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-15-0
Record name 1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Reactant of Route 2
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Reactant of Route 3
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Reactant of Route 5
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Reactant of Route 6
1-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.